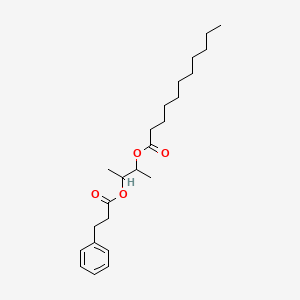
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N',N'-triethyl-, P-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a urea moiety linked to a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide involves multiple stepsThe final step involves the attachment of the urea moiety and the triethyl groups under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process is typically carried out in a multi-step reactor system, with each step optimized for maximum efficiency .
化学反应分析
Types of Reactions
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for studying cellular processes and pathways .
Medicine
In medicine, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide is investigated for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development and other medical applications .
Industry
In the industrial sector, this compound is used in the production of various specialty chemicals. Its reactivity and stability make it suitable for use in manufacturing processes .
作用机制
The mechanism of action of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N-(4-methoxyphenyl)-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
Uniqueness
Compared to similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
81733-17-7 |
|---|---|
分子式 |
C14H29Cl2N4O4P |
分子量 |
419.3 g/mol |
IUPAC 名称 |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1,3,3-triethylurea |
InChI |
InChI=1S/C14H29Cl2N4O4P/c1-4-18(5-2)14(21)20(6-3)24-13-7-12-23-25(22,17-13)19(10-8-15)11-9-16/h13H,4-12H2,1-3H3,(H,17,22) |
InChI 键 |
CAOWMACJQJMVRK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)N(CC)OC1CCOP(=O)(N1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















